5-Chloro-2-ethenylpyridine
Overview
Description
5-Chloro-2-ethenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a chlorine atom at the 5-position and an ethenyl group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
It is known that chlorinated pyridines, such as 5-chloro-2-ethenylpyridine, can interact with various biological molecules, potentially influencing their function .
Mode of Action
It’s known that chlorinated pyridines can undergo various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
It has been suggested that chlorinated pyridines can be involved in the chlorination of nucleobases, rna, and dna . This process is a pathway for cytotoxicity and mutagenesis by activated phagocytes .
Result of Action
It’s known that chlorinated pyridines can exhibit significant photomechanic effects . This suggests that this compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, according to the classification provided by companies to ECHA in REACH registrations, this substance is toxic to aquatic life with long-lasting effects . This suggests that environmental factors such as the presence of water and aquatic life can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2-ethenylpyridine are not well-studied. It is known that pyridine derivatives can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often serving as ligands in enzymatic reactions . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with.
Cellular Effects
It is plausible that, like other pyridine derivatives, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethenylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethenylpyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyridines.
Oxidation and Reduction Reactions: The compound can be oxidized to form pyridine N-oxides or reduced to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Electrophiles like bromine (Br2) or hydrogen chloride (HCl) can be employed.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are utilized.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-ethenylpyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as bioactive molecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used as intermediates in the synthesis of various industrial products.
Comparison with Similar Compounds
2-Chloropyridine: Similar in structure but lacks the ethenyl group, leading to different reactivity and applications.
5-Bromo-2-ethenylpyridine: Contains a bromine atom instead of chlorine, which can affect its chemical behavior and reactivity.
2-Ethenylpyridine:
Uniqueness: 5-Chloro-2-ethenylpyridine is unique due to the presence of both the chlorine atom and the ethenyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBASSWZGSMFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573965 | |
Record name | 5-Chloro-2-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223445-06-5 | |
Record name | 5-Chloro-2-ethenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223445-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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